molecular formula C14H16N2O3S B11001821 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11001821
M. Wt: 292.36 g/mol
InChI Key: RRVLNFPOTNWZDZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a combination of a tetrahydrothiophene ring with a sulfone group and an indole moiety, making it a subject of study for various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This ring is then oxidized to introduce the sulfone group. The indole moiety is synthesized separately and then coupled with the tetrahydrothiophene derivative under specific reaction conditions. Common reagents used in these steps include oxidizing agents for the sulfone group and coupling agents for the final assembly of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors for the oxidation step and large-scale coupling reactions. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfone group or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the sulfone group, while substitution reactions can introduce various functional groups to the indole ring, enhancing the compound’s properties.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The sulfone group and indole moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or ion channels. The pathways involved in its action are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide stands out due to its unique combination of a sulfone group and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets further highlights its uniqueness compared to similar compounds.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C14H16N2O3S/c1-16-6-4-10-8-11(2-3-13(10)16)14(17)15-12-5-7-20(18,19)9-12/h2-4,6,8,12H,5,7,9H2,1H3,(H,15,17)

InChI Key

RRVLNFPOTNWZDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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